molecular formula C10H15N3O2S B8414009 3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide

3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide

Cat. No.: B8414009
M. Wt: 241.31 g/mol
InChI Key: MVKCUMPKGCUPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules

Preparation Methods

The synthesis of 3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide typically involves the reaction of 3-methylbutanoyl chloride with 3-methyl-1,2-thiazole-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

3-Methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3-methylbutanoylamino group, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

3-methyl-5-(3-methylbutanoylamino)-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C10H15N3O2S/c1-5(2)4-7(14)12-10-8(9(11)15)6(3)13-16-10/h5H,4H2,1-3H3,(H2,11,15)(H,12,14)

InChI Key

MVKCUMPKGCUPIW-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1C(=O)N)NC(=O)CC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-(4-cyano-3-methyl-isothiazol-5-yl)-3-methyl-butyramide (method 24) (8 g, 35.8 mmol) in 30% aqueous NH4OH (200 mL), was added dropwise 100 mL of hydrogen peroxide at r.t. After the completion of the addition the reaction mixture was stirred at 60° C. overnight after which the TLC showed the complete disappearance of SM. The reaction mixture was concentrated to 40 mL and extracted with chloroform (3×100 mL). The organic layer was dried (Na2SO4) and concentrated to obtain 3-methyl-5-(3-methyl-butyrylamino)-isothiazole-4-carboxylic acid amide (6.1 g, 71%) as a light yellow solid. 1H NMR (300 MHz) δ 1.03 (d, 6H), 2.24 (m, 1H), 2.43 (d, 2H), 2.69 (s, 3H), 5.98 (bs, 2H), 11.77 (bs, 1H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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